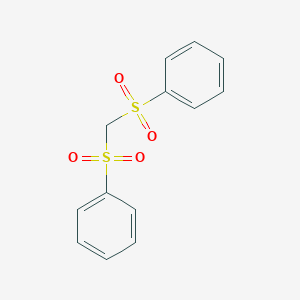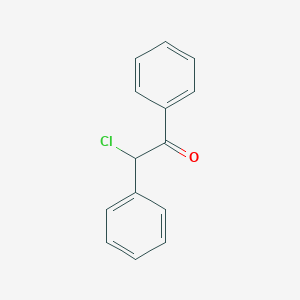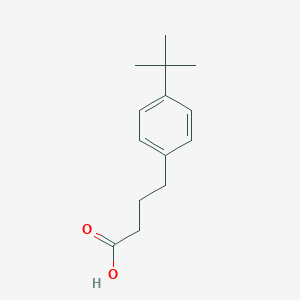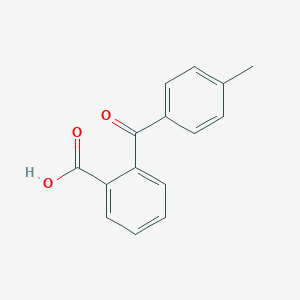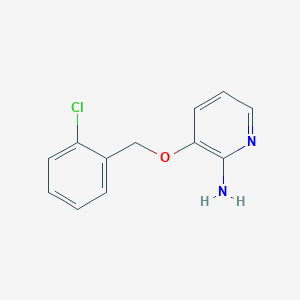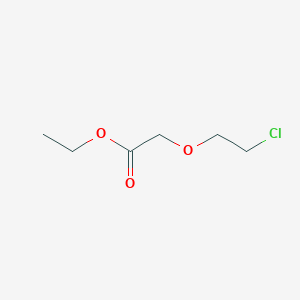
Ethyl 2-(2-chloroethoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(2-chloroethoxy)acetate is a chemical compound with the molecular formula C6H11ClO3 . It is used in organic and chemical synthesis and can also be used in pharmaceutical API manufacturing . It is a useful research chemical .
Synthesis Analysis
The synthesis of Ethyl 2-(2-chloroethoxy)acetate involves using 2-chloroethoxy ethanol as starting materials, water as solvents, and nitric acid for direct oxidization to obtain products . Another method involves using sulfuryl dichloride in dichloromethane at 0 - 20°C .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-chloroethoxy)acetate consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molecular weight is 166.603 Da .Physical And Chemical Properties Analysis
Ethyl 2-(2-chloroethoxy)acetate is a colorless transparent liquid. It has a density of 1.1±0.1 g/cm3, a boiling point of 228.2±15.0 °C at 760 mmHg, and a flash point of 95.6±19.4 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Green Chemistry in Polymer Synthesis
- Ethyl acetate, including derivatives like Ethyl 2-(2-chloroethoxy)acetate, is being explored as a green solvent for the synthesis of polymers such as Poly(2-ethyl-2-oxazoline) (PEtOx), which is significant in biomedical applications due to its water-solubility and commercial availability. This approach is aimed at enhancing pharmaceutical compliance and reducing environmental impact (Vergaelen et al., 2020).
Reactivity in Organic Synthesis
- The compound exhibits unique reactivity with alcohols in the presence of silver carbonate, leading to the production of 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes. This reactivity, involving a chloromethyl ether oxygen atom, is crucial in various synthetic applications (Aitken et al., 1986).
Corrosion Inhibition Studies
- Ethyl 2-(2-chloroethoxy)acetate derivatives are studied in the context of corrosion inhibition for metals like copper. Quantum chemical calculations are utilized to understand the relationship between molecular structures of such compounds and their efficiency as corrosion inhibitors (Zarrouk et al., 2014).
Optimization of Synthesis Processes
- The compound has been used in the synthesis of various chemical intermediates, like ethyl(2-phthalimidoethoxy)acetate, with process optimizations using factorial design to enhance yield and reduce side products (Synoradzki et al., 2005).
Synthesis of Medical Compounds
- Ethyl 2-(2-chloroethoxy)acetate has been employed in the synthesis of pharmaceuticals such as Efletirizine hydrochloride, demonstrating its relevance in drug development (Mai Lifang, 2011).
Oligonucleotide Synthesis
- In oligonucleotide synthesis, the 1-(2-chloroethoxy)ethyl group, related to Ethyl 2-(2-chloroethoxy)acetate, is used to protect the 2'-hydroxyl group, showing its importance in the field of genetic engineering and molecular biology (Yamakage et al., 1989).
Environmental Applications
- The compound is studied for its potential in environmental applications, such as in the determination of extractable organic halogens (EOX) from contaminated soil, sediment, and sewage sludge (Reemtsma & Jekel, 1996).
Antiviral Research
- Research has been conducted on N-substituted pyrimidine acyclic nucleosides synthesized from Ethyl 2-(2-chloroethoxy)ethyl acetate for their antiviral activity against hepatitis B virus, highlighting the compound's significance in the development of new antiviral drugs (Abdel-Rahman et al., 2009).
Safety and Hazards
Ethyl 2-(2-chloroethoxy)acetate is classified as a dangerous substance. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
ethyl 2-(2-chloroethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYKQPLWSDHSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449997 | |
| Record name | Ethyl 2-(2-chloroethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloroethoxy)acetate | |
CAS RN |
17229-14-0 | |
| Record name | Acetic acid, 2-(2-chloroethoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17229-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2-chloroethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)

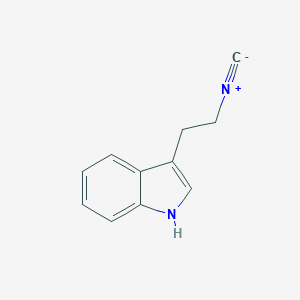


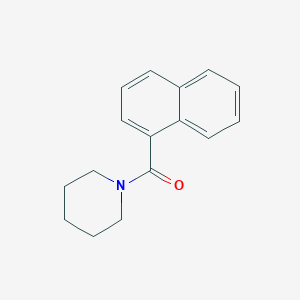
![2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B177062.png)
